REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[CH:4][N:3]=1.[CH:9]([NH2:12])([CH3:11])[CH3:10]>C1(C)C=CC=CC=1>[Cl:8][C:7]1[C:2]([NH:12][CH:9]([CH3:11])[CH3:10])=[N:3][CH:4]=[CH:5][N:6]=1
|
Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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ClC1=NC=CN=C1Cl
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Name
|
|
Quantity
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2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
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8 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
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FILTRATION
|
Details
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filtered
|
Type
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CUSTOM
|
Details
|
to remove isopropylamine hydrochloride
|
Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo to a residue which
|
Type
|
ADDITION
|
Details
|
is diluted with an aqueous sodium hydroxide solution (10%) and dichloromethane
|
Type
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CUSTOM
|
Details
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The phases are separated
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Type
|
WASH
|
Details
|
The dichloromethane phase is washed with saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CN=C1NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |